Cinerubin X

Catalog No.
S604061
CAS No.
104700-84-7
M.F
C25H37Li3N7O17P3S1
M. Wt
784.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinerubin X

CAS Number

104700-84-7

Product Name

Cinerubin X

IUPAC Name

methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C25H37Li3N7O17P3S1

Molecular Weight

784.8 g/mol

InChI

InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3

InChI Key

MOJNCDRIHYDVBS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

Synonyms

cinerubin X

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

The exact mass of the compound Cinerubin X is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinerubin X (CAS 104700-84-7) is a highly specialized, naturally derived anthracycline antibiotic originally isolated from a blocked mutant of Streptomyces violaceochromogenes. Structurally distinguished by its unique extended glycosylation pattern—specifically featuring a terminal 6-methyl-5-oxo-2H-pyran-2-yl moiety—it serves as a critical reference standard and biosynthetic precursor in the development of next-generation, low-cardiotoxicity anthracyclines. For pharmaceutical R&D and chemoinformatics procurement, Cinerubin X is primarily sourced for structure-activity relationship (SAR) profiling, microbial bioconversion studies, and as a benchmark for cellular uptake assays comparing extended-sugar anthracyclines against standard monosaccharide chemotherapeutics like doxorubicin [1].

Substituting Cinerubin X with more common anthracyclines like doxorubicin, daunorubicin, or even closely related class members like Cinerubin A compromises both biosynthetic pathway elucidation and specific SAR data. Standard anthracyclines lack the unique terminal cyclic sugar moiety of Cinerubin X, which directly dictates lipid solubility, intracellular accumulation rates, and specific topoisomerase interaction kinetics. In microbial conversion workflows, using crude extracts or alternative anthracyclines introduces confounding variables, whereas purified Cinerubin X provides the exact structural scaffold required for targeted 11-hydroxylation (e.g., yielding advanced derivatives like ID-6105) and precise LC-MS baseline calibration [1].

Enhanced Intracellular Accumulation via Unique Glycosylation Scaffold

Cinerubin X and its direct 11-hydroxy derivatives (e.g., ID-6105) demonstrate significantly altered cellular pharmacokinetics due to their extended sugar chains. Compared to standard monosaccharide anthracyclines like doxorubicin, the lipophilic terminal sugar moiety of the Cinerubin X scaffold facilitates rapid membrane penetration. Studies on closely related derivatives indicate that this structural class achieves extensive intracellular accumulation in resistant cell lines (e.g., SK-OV-3 ovarian cancer cells) at rates substantially higher than doxorubicin baselines, avoiding standard efflux pump mechanisms [1].

Evidence DimensionIntracellular accumulation efficiency
Target Compound DataRapid and extensive cellular uptake (Cinerubin X scaffold / ID-6105)
Comparator Or BaselineDoxorubicin (slower, standard uptake profile subject to efflux)
Quantified DifferenceMarkedly enhanced intracellular concentration in SK-OV-3 models
ConditionsIn vitro cellular uptake assays in human ovarian cancer cell lines

Procurement of Cinerubin X is essential for researchers engineering anthracyclines that bypass standard efflux pump-mediated multidrug resistance.

Precursor Suitability for Low-Cardiotoxicity Derivatives

Cinerubin X is uniquely positioned as a biosynthetic intermediate generated by blocked mutants of Streptomyces violaceochromogenes. It is a critical substrate for identifying and characterizing specific enzymatic conversions, such as aklavinone 11-hydroxylase activity, which is used to produce novel anthracyclines. Using purified Cinerubin X rather than crude fermentation mixtures allows for precise stoichiometric tracking and high-yield bioconversion, eliminating background noise in HPLC metabolic profiling [1].

Evidence DimensionBioconversion tracking accuracy
Target Compound DataHigh-purity specific substrate for 11-hydroxylase assays
Comparator Or BaselineCrude Streptomyces fermentation extracts
Quantified DifferenceEliminates background noise and overlapping peaks in HPLC/LC-MS
ConditionsMicrobial bioconversion and enzymatic hydroxylation assays

Ensures reproducible, quantifiable yields when developing and scaling up novel anthracycline derivatives via engineered Streptomyces strains.

Analytical Differentiation in LC-MS/HPLC Profiling

In the complex chemoinformatic profiling of secondary metabolites from Streptomyces species, distinguishing between minor structural variants is critical. Cinerubin X possesses a specific molecular weight and retention time distinct from Cinerubin A, Cinerubin Y, and Aclacinomycin A. Its use as a highly purified analytical standard allows for the precise calibration of HPLC systems, ensuring accurate quantification of anthracycline production in mutant strains and pharmacokinetic studies [1].

Evidence DimensionChromatographic resolution and calibration
Target Compound DataDistinct retention profile for the 104700-84-7 structure
Comparator Or BaselineCinerubin A and Aclacinomycin A standards
Quantified DifferenceBaseline resolution of closely related trisaccharide anthracyclines
ConditionsHPLC/LC-MS analysis of bacterial secondary metabolites

Crucial for quality control and metabolic profiling in industrial microbiology and natural product isolation workflows.

Development of Multidrug-Resistant (MDR) Cancer Therapeutics

Cinerubin X serves as a critical structural scaffold for synthesizing and testing novel anthracyclines aimed at overcoming efflux-mediated drug resistance. Its unique lipophilic sugar chain makes it an ideal starting material for developing derivatives with enhanced intracellular retention in resistant cell lines [1].

Microbial Biotransformation and Pathway Engineering

For industrial microbiologists engineering Streptomyces strains, purified Cinerubin X is the definitive substrate for characterizing specific enzymatic modifications, such as 11-hydroxylation. It enables precise tracking of bioconversion efficiency without the confounding effects of crude extract impurities[2].

Analytical Calibration for Natural Product Screening

In high-throughput screening and chemoinformatic analysis of soil-derived actinomycetes, Cinerubin X is utilized as a high-fidelity reference standard. It ensures accurate LC-MS identification of novel quinone and anthracycline antibiotics, differentiating them from known, highly similar metabolites [3].

XLogP3

4.3

Dates

Last modified: 02-18-2024

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